N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the retrieved data, there are related compounds that have been synthesized. For instance, the synthesis of functionalized benzo [1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Scientific Research Applications
Synthesis and Bioactivity
Heterocyclic Compound Synthesis : Compounds with similar structural motifs, particularly involving [1,2,4]triazolo and thiadiazole derivatives, have been synthesized for their potential bioactivity. For instance, the microwave-assisted synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives has shown significant antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006). This highlights the compound's relevance in developing new antimicrobial agents.
Insecticidal Applications : Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm indicates the potential of these compounds as innovative insecticidal agents (Fadda et al., 2017). This suggests that similar compounds, including the one , could have applications in agricultural pest control.
Anticancer Activity : The synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their evaluation for antiproliferative activity show promise in cancer treatment. These compounds have demonstrated the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011). This indicates potential applications in oncology for compounds with similar structures.
PI3K Inhibition for Cancer Therapy : Modifications of similar compounds have shown significant anticancer effects by inhibiting PI3Ks, a key pathway in cancer cell survival and growth. For example, modifications replacing the acetamide group with alkylurea resulted in compounds with potent antiproliferative activities and reduced toxicity, suggesting applications in cancer therapy with improved safety profiles (Wang et al., 2015).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-29-16-5-3-15(4-6-16)22-25-24-19-8-9-21(26-27(19)22)32-12-20(28)23-11-14-2-7-17-18(10-14)31-13-30-17/h2-10H,11-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSENRXSVTWENRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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